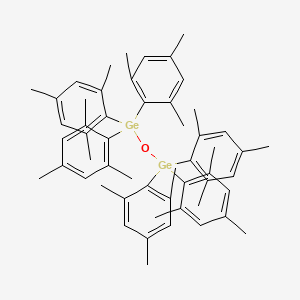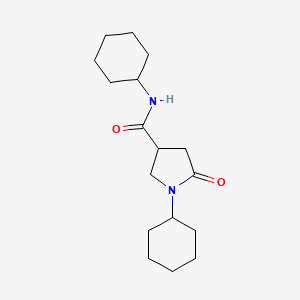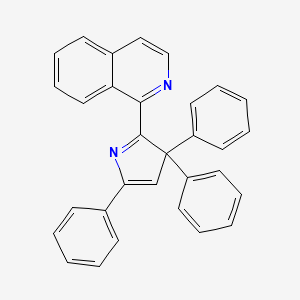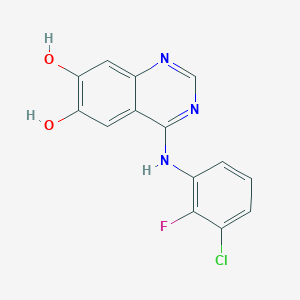
Hexakis(2,4,6-trimethylphenyl)digermoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexamesityldigermoxane is an organogermanium compound characterized by the presence of germanium atoms bonded to mesityl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexamesityldigermoxane typically involves the reaction of germanium tetrachloride with mesityl lithium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products. The general reaction scheme is as follows:
GeCl4+2MesLi→Ge(Mes)2+2LiCl
where Mes represents the mesityl group.
Industrial Production Methods
Industrial production methods for 1,1,1,3,3,3-Hexamesityldigermoxane are not well-documented due to the specialized nature of the compound. the principles of large-scale organometallic synthesis, such as the use of continuous flow reactors and stringent control of reaction conditions, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexamesityldigermoxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can yield lower oxidation state germanium compounds.
Substitution: The mesityl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the presence of a catalyst and are carried out in solvents like dichloromethane.
Major Products
Oxidation: Germanium dioxide (GeO2) is a major product.
Reduction: Lower oxidation state germanium compounds, such as GeH4.
Substitution: Various substituted germanium compounds depending on the ligands used.
Scientific Research Applications
1,1,1,3,3,3-Hexamesityldigermoxane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Materials Science: Investigated for its potential use in the development of germanium-based semiconductors and nanomaterials.
Biology and Medicine: Explored for its biological activity and potential therapeutic applications, although detailed studies are limited.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexamesityldigermoxane involves the interaction of the germanium atoms with various molecular targets. The mesityl groups provide steric hindrance, which can influence the reactivity and stability of the compound. The pathways involved in its reactions are determined by the nature of the substituents and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexamethyldisilazane: Similar in structure but contains silicon instead of germanium.
1,1,1,3,3,3-Hexamethyldigermane: Another organogermanium compound with different substituents.
Uniqueness
1,1,1,3,3,3-Hexamesityldigermoxane is unique due to the presence of mesityl groups, which provide distinct steric and electronic properties. This uniqueness makes it valuable for specific applications in materials science and catalysis.
Properties
CAS No. |
67877-35-4 |
|---|---|
Molecular Formula |
C54H66Ge2O |
Molecular Weight |
876.4 g/mol |
IUPAC Name |
tris(2,4,6-trimethylphenyl)-tris(2,4,6-trimethylphenyl)germyloxygermane |
InChI |
InChI=1S/C54H66Ge2O/c1-31-19-37(7)49(38(8)20-31)55(50-39(9)21-32(2)22-40(50)10,51-41(11)23-33(3)24-42(51)12)57-56(52-43(13)25-34(4)26-44(52)14,53-45(15)27-35(5)28-46(53)16)54-47(17)29-36(6)30-48(54)18/h19-30H,1-18H3 |
InChI Key |
JZVLKIKIGWEMHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Ge](C2=C(C=C(C=C2C)C)C)(C3=C(C=C(C=C3C)C)C)O[Ge](C4=C(C=C(C=C4C)C)C)(C5=C(C=C(C=C5C)C)C)C6=C(C=C(C=C6C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline](/img/structure/B12915484.png)
![4-(4-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12915489.png)
![6-[(2-Methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12915492.png)




![Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1'-biphenyl]-4-yl-N-methyl-](/img/structure/B12915537.png)

![1-[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydro-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B12915544.png)
![Ethyl 5-{[(3-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12915552.png)
![5-[(3,4-Dimethylphenyl)amino]-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3h)-one](/img/structure/B12915554.png)
![N-[9-[(2R,3R,4R,5R)-3-(1-ethoxyethoxy)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12915568.png)
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]-](/img/structure/B12915574.png)
